molecular formula C10H20N2O2 B13213756 Methyl 1-(3-aminopropyl)piperidine-4-carboxylate

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate

Cat. No.: B13213756
M. Wt: 200.28 g/mol
InChI Key: ZEDHCRXBAWUUMZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 1-(3-aminopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine-4-carboxylic acid with methylamine and subsequent reduction . Industrial production methods may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions .

Chemical Reactions Analysis

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted piperidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate (MAPPC) is a piperidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with MAPPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Piperidine Derivatives

Piperidine derivatives, including MAPPC, are known for their wide-ranging biological properties, such as anticancer, antimicrobial, and antiviral activities. The structural features of these compounds often play a crucial role in their biological efficacy. For instance, modifications to the piperidine ring can significantly influence their interaction with biological targets and overall pharmacological profile .

MAPPC exhibits its biological activity primarily through interactions with various receptors and enzymes. Research indicates that piperidine derivatives can modulate neurotransmitter systems and exhibit inhibitory effects on specific enzymes involved in disease pathways.

  • Anticancer Activity : MAPPC has shown potential in cancer therapy by inducing apoptosis in cancer cells. Studies have demonstrated that piperidine derivatives can enhance cytotoxicity against various cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Notably, it has demonstrated significant inhibitory effects against strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent activity compared to standard treatments .
  • Antiviral Effects : MAPPC's antiviral properties have also been explored, particularly against hepatitis C virus (HCV). It has been shown to inhibit viral assembly and release, suggesting a potential role in the development of HCV therapeutics .

Table 1: Biological Activities of this compound

Activity TypeTarget Pathogen/Cell LineIC50/MIC ValuesReference
AnticancerFaDu hypopharyngeal cellsIC50 = 5 μM
AntimicrobialMycobacterium tuberculosisMIC = 2 μg/mL
AntiviralHepatitis C VirusEC50 = 2.03 μM

Case Studies

  • Cancer Cell Lines : In a study by MDPI, MAPPC was tested against FaDu hypopharyngeal tumor cells, showing significant cytotoxic effects that were attributed to its ability to induce apoptosis and disrupt microtubule polymerization . The compound's spirocyclic structure was noted to enhance its binding affinity to target proteins.
  • Tuberculosis Treatment : A recent evaluation highlighted MAPPC's effectiveness against drug-resistant strains of M. tuberculosis, with MIC values significantly lower than those of conventional treatments like isoniazid (INH). This positions MAPPC as a promising candidate for further development in tuberculosis therapy .
  • HCV Inhibition : The compound was part of a screening campaign targeting HCV assembly stages. It demonstrated synergistic effects when combined with established antiviral drugs, enhancing overall efficacy against HCV replication .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

methyl 1-(3-aminopropyl)piperidine-4-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8,11H2,1H3

InChI Key

ZEDHCRXBAWUUMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)CCCN

Origin of Product

United States

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